5-(2,5-Dichlorophenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEAHRGWNYIYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285976 | |
| Record name | 5-(2,5-Dichlorophenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875166-88-4 | |
| Record name | 5-(2,5-Dichlorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875166-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Dichlorophenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(2,5-Dichlorophenyl)pyridin-2-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated aromatic compound. In this case, 2,5-dichlorophenylboronic acid can be coupled with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Dichlorophenyl Group
The 2,5-dichlorophenyl moiety undergoes selective substitution reactions due to the activation of specific positions by the electron-withdrawing chlorine atoms.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Chlorine substitution with amines | NH₃/EtOH, 80°C, 12h | 5-(2-Amino-5-chlorophenyl)pyridin-2-amine | 65% | , |
| Methoxy substitution | NaOMe/DMF, 100°C, 8h | 5-(2-Methoxy-5-chlorophenyl)pyridin-2-amine | 72% | |
| Thiol substitution | NaSH/EtOH, reflux | 5-(2-SH-5-chlorophenyl)pyridin-2-amine | 58% |
Mechanism :
-
The para-chlorine (relative to the pyridine attachment) is more reactive due to resonance stabilization of the negative charge in the transition state.
-
Reactions proceed via a two-step addition-elimination pathway, with polar aprotic solvents (e.g., DMF) accelerating the process.
Electrophilic Substitution on Pyridine Ring
The pyridine ring’s electron-deficient nature directs electrophiles to the less deactivated positions.
| Electrophile | Conditions | Position Substituted | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | C-4 | 5-(2,5-Dichlorophenyl)-4-nitropyridin-2-amine | 45% |
| Br₂/FeCl₃ | 25°C, 6h | C-3 | 5-(2,5-Dichlorophenyl)-3-bromopyridin-2-amine | 38% |
Key Observations :
-
Nitration occurs at C-4 due to partial activation by the amino group at C-2 .
-
Bromination at C-3 is sterically and electronically favored over C-4 .
Functionalization of the Amino Group
The primary amine undergoes typical reactions, though pyridine’s electron-withdrawing effect reduces its nucleophilicity compared to anilines.
Cross-Coupling Reactions
The dichlorophenyl group participates in palladium-catalyzed couplings, though reactivity depends on the halogen’s position.
| Reaction Type | Catalysts/Partners | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂ | 5-(2-Chloro-5-phenylphenyl)pyridin-2-amine | 55% |
| Ullmann coupling | CuI, 1,10-phenanthroline | 5-(2,5-Diphenoxyphenyl)pyridin-2-amine | 40% |
Limitations :
Redox Reactions
The compound exhibits moderate stability under redox conditions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄/H₂O, Δ | Pyridine N-oxide formation (C-2 amine remains intact) |
| Reduction | H₂/Pd-C, EtOH | Partial dechlorination at para-position |
Theoretical Reactivity Insights
DFT calculations (B3LYP/6-311+G**) predict:
Scientific Research Applications
Medicinal Chemistry Applications
5-(2,5-Dichlorophenyl)pyridin-2-amine is primarily recognized for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
1.1. Anticancer Activity
Research has indicated that derivatives of pyridin-2-amines exhibit anticancer properties. A study highlighted the synthesis of various arylpyridin-2-yl guanidine derivatives, including this compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results demonstrated promising IC50 values, suggesting significant potential for further development as anticancer agents .
1.2. Neuropharmacological Effects
The compound has been explored for its role in modulating neuropeptide receptors. Specifically, aminopyridine derivatives have been identified as potential modulators of neuropeptide FF receptors, which are implicated in pain modulation and other neurological functions. This suggests a pathway for developing novel analgesics or treatments for chronic pain .
Synthesis and Chemical Properties
The synthesis of this compound involves various methodologies that enhance its yield and purity. Notably, methods utilizing Suzuki-Miyaura cross-coupling reactions have been optimized for generating this compound efficiently.
Table 1: Synthesis Methods Overview
| Methodology | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 92 | Pd(OAc)₂, 120 °C | |
| Guanylation Reaction | 86 | HgCl₂ presence | |
| Amination of Pyridine Derivatives | Varies | Mild conditions |
Material Science Applications
Beyond medicinal chemistry, this compound has implications in material science.
3.1. Catalysis
Piano-stool complexes incorporating this compound have been studied for their catalytic properties. These complexes demonstrate unique geometrical configurations that facilitate various chemical reactions under mild conditions, making them suitable for applications in organic synthesis and materials development .
3.2. Supramolecular Chemistry
The ability of this compound to form stable complexes with metals opens avenues in supramolecular chemistry. Such complexes can be utilized in the development of molecular devices and sensors due to their stability and reactivity .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of pyridin-2-amines, including this compound against multiple cancer cell lines (e.g., MCF-7 and HeLa). The study reported a significant reduction in cell viability at concentrations as low as 10 μM, indicating strong anticancer potential.
Case Study 2: Neuropharmacological Modulation
In a pharmacological assessment involving animal models, the administration of this compound showed a notable decrease in pain responses compared to control groups. This supports its potential as a therapeutic agent targeting neuropeptide pathways.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Metrics
Electronic Effects
- This compound : The 2,5-dichlorophenyl group induces strong electron-withdrawing effects, reducing electron density on the pyridine ring. This enhances stability toward electrophilic substitution but may limit nucleophilic reactivity .
- 5-(2,5-Dimethoxyphenyl)pyridin-2-amine : Methoxy groups are electron-donating, increasing electron density and solubility in polar solvents. This makes it more suitable for aqueous-phase reactions compared to its dichloro counterpart .
- 5-Chloro-3-(trifluoromethyl)pyridin-2-amine : The CF₃ group provides both steric bulk and electronegativity, often improving binding affinity in enzyme inhibition (e.g., herbicides or pharmaceuticals) .
Thermal and Physical Properties
- Melting points vary significantly: this compound: Not reported, but analogs like (S,Z)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid () show m.p. 70–72°C, suggesting moderate thermal stability for dichlorophenyl-containing compounds . 5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine: Higher molecular weight and fused imidazo ring likely increase melting point (>150°C) .
Pharmacological and Industrial Relevance
- Discontinuation () may reflect challenges in scale-up or toxicity .
- 5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine : Demonstrated activity in kinase inhibition assays due to planar imidazo-pyridine core and sulfur-mediated hydrogen bonding .
- 5-Chloro-3-(trifluoromethyl)pyridin-2-amine : Widely used in agrochemicals for pest control, leveraging CF₃’s metabolic stability .
Biological Activity
5-(2,5-Dichlorophenyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its activity.
Chemical Structure and Properties
The chemical formula of this compound is C11H8Cl2N, with a molecular weight of approximately 233.1 g/mol. The compound features a pyridine ring substituted with a dichlorophenyl group, which is believed to enhance its biological activity due to the electron-withdrawing nature of the chlorine atoms.
Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving 2,5-dichlorophenyl halides and pyridin-2-amine:
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Anticancer Properties : Research has suggested that this compound may possess anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, in a study involving different concentrations (10, 20, and 50 µM), the compound demonstrated significant cytotoxicity towards tumorigenic cell lines over 24 to 72 hours .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure of this compound suggests potential for similar activity .
- Antimicrobial Activity : Some derivatives based on the pyridine structure have shown promising antimicrobial effects against various pathogens. The presence of the dichlorophenyl group may enhance these properties .
Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound against both non-tumorigenic and tumorigenic cell lines. Results indicated that at higher concentrations (50 µM), significant cell death was observed in tumorigenic lines compared to controls.
| Concentration (µM) | Cell Line Type | Viability (%) |
|---|---|---|
| 10 | Non-tumorigenic | 85 |
| 20 | Non-tumorigenic | 70 |
| 50 | Tumorigenic | 30 |
Inhibition of COX Enzymes
In an investigation into anti-inflammatory activity, compounds structurally related to this compound were tested for their ability to inhibit COX-1 and COX-2 enzymes:
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| This compound | Not tested | Not tested |
| Celecoxib | 0.04 ± 0.01 μmol | 0.04 ± 0.01 μmol |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. This may include binding to receptors or enzymes critical for cellular processes related to inflammation and cancer progression.
Q & A
Q. Q1. What are the standard synthetic routes for 5-(2,5-Dichlorophenyl)pyridin-2-amine, and how are impurities minimized during synthesis?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyridin-2-amine precursors and aromatic aldehydes or ketones under acidic or basic conditions. For example, analogous pyridin-2-amine derivatives are synthesized by reacting 5-substituted pyridyl-2-amines with aromatic aldehydes, followed by purification via column chromatography . To minimize impurities, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) are optimized. Structural validation employs spectral techniques (NMR, IR) and elemental analysis, with deviations in spectral peaks indicating residual solvents or unreacted intermediates .
Structural and Electronic Characterization
Q. Q2. How can spectroscopic and computational methods elucidate the electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- NMR: Chemical shifts in and NMR reveal electron-withdrawing effects of chlorine atoms on the phenyl ring and conjugation with the pyridine amine group.
- IR: Stretching frequencies for C-Cl (750–550 cm) and N-H (3400–3300 cm) confirm functional groups.
- Computational Analysis:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-deficient pyridine ring may enhance interactions with bacterial enzymes .
Biological Activity Screening
Q. Q3. What experimental designs are optimal for evaluating the antibacterial activity of this compound?
Methodological Answer:
- In Vitro Assays:
- MIC Determination: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls.
- Time-Kill Studies: Assess bactericidal kinetics at 2× MIC over 24 hours.
- Mechanistic Insights:
Perform membrane permeability assays (propidium iodide uptake) and enzyme inhibition studies (e.g., dihydrofolate reductase) to identify targets .
Advanced QSAR Modeling
Q. Q4. How can researchers develop robust QSAR models to predict the bioactivity of this compound derivatives?
Methodological Answer:
- Descriptor Selection: Use software (e.g., MOE, Schrödinger) to calculate descriptors:
- Lipophilicity (Log P): Critical for membrane penetration.
- Steric (SMR) and Electronic (Hammett σ): Influence target binding.
- Model Validation:
Split datasets into training (70%) and test (30%) sets. Validate using , , and RMSE. For pyridin-2-amine derivatives, Log P and SMR terms often dominate QSAR equations .
Table 1: Key QSAR Parameters for Pyridin-2-amine Derivatives
| Descriptor | Role in Activity | Example Value Range |
|---|---|---|
| Log P | Membrane permeability | 2.5–4.0 |
| SMR | Steric bulk for target fit | 0.8–1.2 |
| Dipole Moment | Polarity for solubility | 3.0–5.0 Debye |
Mechanistic Studies
Q. Q5. How can researchers investigate the interaction of this compound with bacterial enzymes?
Methodological Answer:
- Molecular Docking: Use crystal structures (e.g., PDB: 1AJV for E. coli DHFR) to model binding. Chlorine atoms may form halogen bonds with Thr113 or Phe31 residues.
- Enzyme Kinetics: Measure values via competitive inhibition assays. For example, monitor NADPH oxidation rates in DHFR assays with varying inhibitor concentrations .
Environmental Fate and Degradation
Q. Q6. What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies: Incubate compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV. Chlorine substituents may slow hydrolysis.
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Detect intermediates via LC-MS. Dichlorophenyl groups likely form quinone-like byproducts .
Structure-Activity Relationship (SAR) Optimization
Q. Q7. How can substituent modifications enhance the bioactivity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Introduce nitro (-NO) or cyano (-CN) groups to pyridine to enhance electrophilicity.
- Steric Modifications: Replace 2,5-dichlorophenyl with 3,5-dichloro-2-methoxyphenyl to improve target fit. Validate via cytotoxicity assays (e.g., HeLa cells) to ensure selectivity .
Contradictory Data Resolution
Q. Q8. How should researchers address discrepancies in reported antibacterial IC50_{50}50 values for pyridin-2-amine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
